5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
Overview
Description
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine typically involves the halogenation of 4,6-dimethylpyridin-3-amine. One common method is the bromination and chlorination of 4,6-dimethylpyridin-3-amine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent overreaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or conjugate formed from this compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4,6-dimethylpyridine: Similar structure but lacks the amine group.
2-Chloro-4,6-dimethylpyridin-3-amine: Similar structure but lacks the bromine atom.
5-Bromo-4,6-dimethylpyridin-2-amine: Similar structure but with different positioning of the chlorine atom.
Uniqueness
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications. This dual halogenation provides a versatile platform for further functionalization and synthesis of complex molecules .
Biological Activity
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₇H₈BrClN₂ and a molecular weight of approximately 206.47 g/mol, it features a pyridine ring substituted with bromine, chlorine, and methyl groups, as well as an amine group. This unique structure may influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been studied for its potential as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), which plays a crucial role in cancer cell proliferation and survival. Preliminary studies indicate that this compound exhibits promising inhibitory effects on PI3Kα with IC₅₀ values in the low micromolar range, suggesting its potential application in cancer therapy .
Anticancer Activity
Research has shown that this compound can inhibit the activity of PI3Kα kinase effectively. The stereochemistry of related compounds has also been examined to determine how it influences biological activity and binding affinity . The compound's structural features may contribute to various other biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural similarities to other halogenated aromatic amines suggest that it may possess significant antimicrobial activity, although specific data on this aspect is still emerging .
Synthesis Methods
Several synthesis methods have been developed for this compound. Notable methods include:
- Electrophilic Chlorination : Starting from 5-bromo-2-methylpyridin-3-amine.
- Palladium-Catalyzed Cross-Coupling Reactions : Utilizing arylboronic acids .
These methods have demonstrated scalability, yielding approximately 24% in batch production.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and similarity indices of compounds related to this compound:
Compound Name | Structural Features | Similarity Index |
---|---|---|
5-Bromo-2-chloro-4-methylpyridin-3-amine | Bromine and chlorine substitutions | 0.84 |
5-Bromo-2-chloro-3-methylpyridine | Methyl substitution at position 3 | 0.82 |
2-Chloro-3,5-dibromo-4-methylpyridine | Multiple bromine substitutions | 0.82 |
4-(Bromomethyl)-2-chloropyridine hydrobromide | Bromomethyl and chloro groups | 0.85 |
5-Bromo-2-chloro-pyridine | Simplified structure with fewer substituents | 0.86 |
This comparison highlights the unique combination of halogen atoms and methyl groups in the target compound, which may enhance its significance in medicinal chemistry compared to similar compounds .
Case Studies
Recent studies have focused on the pharmacological potential of pyridine derivatives, including derivatives of this compound. In one study, the compound was evaluated for its anti-thrombolytic and biofilm inhibition activities alongside other pyridine derivatives . The findings indicated that structural modifications significantly impacted biological efficacy.
Properties
IUPAC Name |
5-bromo-2-chloro-4,6-dimethylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGHURIMDJNGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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